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Methyl heptadecanoate-d33

Cat. No.: B583141
CAS No.: 1219804-81-5
M. Wt: 317.7 g/mol
InChI Key: HUEBIMLTDXKIPR-SRIUXHGCSA-N
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Description

The Significance of Stable Isotope Labeling in Contemporary Chemical Biology

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.com This process allows researchers to trace the metabolic fate of these molecules within biological systems. silantes.comsilantes.com Unlike radioactive isotopes, stable isotopes are not hazardous, making them suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com The use of stable isotope-labeled compounds is crucial for understanding metabolic pathways, quantifying molecular transformations, and studying the dynamics of biological processes. silantes.comwikipedia.org This technique provides enhanced detection sensitivity and structural resolution in analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com

Overview of Deuterated Fatty Acid Methyl Esters (FAMEs) as Molecular Tools

Deuterated fatty acid methyl esters (FAMEs) are FAMEs in which hydrogen atoms have been replaced by deuterium. This substitution increases the molecular weight of the compound without significantly altering its chemical properties. researchgate.net This mass difference is readily detectable by mass spectrometry, making deuterated FAMEs excellent internal standards for quantitative analysis. diagnosticsworldnews.com They are used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of measurements. chromatographyonline.com Deuterated FAMEs are particularly useful in lipidomics, the large-scale study of lipids, for tracing the metabolism of fatty acids and for quantifying their levels in complex biological samples. diagnosticsworldnews.com

Methyl Heptadecanoate-d33 within the Context of Deuterated Lipid Standards

This compound is a prominent example of a deuterated lipid standard. moleculardepot.com It is the deuterated analog of methyl heptadecanoate (also known as methyl margarate), a fatty acid methyl ester that is relatively rare in most biological systems. restek.comchemicalbook.com This low natural abundance makes its deuterated form, this compound, an ideal internal standard for the analysis of other fatty acids. restek.com When added to a sample in a known amount, it allows for the precise quantification of other FAMEs present in the sample. lcms.czlcms.cz

Historical Context and Evolution of Deuterium Labeling in Biochemical Investigations

The use of deuterium as a tracer in biochemical research dates back to the mid-20th century. Early studies utilized deuterium oxide (heavy water) to investigate metabolic pathways. frontiersin.orgresearchgate.net The discovery that deuterium could be incorporated into organic molecules opened up new avenues for studying the intricate details of biochemical reactions. researchgate.net The development of analytical techniques, particularly mass spectrometry, has been closely intertwined with the evolution of deuterium labeling. nih.gov Over the years, synthetic methods have become more sophisticated, allowing for the specific and extensive labeling of complex molecules like fatty acids, leading to the development of highly effective standards like this compound.

Physicochemical Properties and Synthesis

PropertyValue
CAS Number 1219804-81-5 chemicalbook.comchemsrc.comlgcstandards.com
Molecular Formula C₁₈H₃D₃₃O₂ medchemexpress.comchemicalbook.com
Molecular Weight 317.68 g/mol moleculardepot.commedchemexpress.comchemicalbook.comlgcstandards.com
Melting Point 28 - 30 °C chemicalbook.com
Boiling Point 152-153 °C at 0.05 mmHg chemicalbook.comchemicalbook.com
Appearance Solid below 28°C, Liquid above 30°C; Colorless to off-white medchemexpress.comcdnisotopes.com
Purity ≥98% chemical purity, ≥98 atom % D lgcstandards.com
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol (B129727). chemicalbook.com Soluble in DMSO. medchemexpress.comglpbio.com
Storage Recommended at room temperature or refrigerated (2-8°C). chemicalbook.comlgcstandards.com For long-term storage in pure form, -20°C is recommended. medchemexpress.com

The synthesis of this compound typically involves the esterification of deuterated heptadecanoic acid. mdpi.com Enzymatic-assisted synthesis can also be employed to produce high-purity, chain-deuterated methyl esters. acs.org

Analytical Applications

Role in Mass Spectrometry

In mass spectrometry, this compound serves as an excellent internal standard due to its mass shift of +33 compared to its non-deuterated counterpart. This significant mass difference prevents isotopic overlap with other FAMEs in the sample, allowing for clear identification and quantification. chromatographyonline.com It is used in various MS-based techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). restek.comcaymanchem.com

Utility as an Internal Standard in Gas Chromatography

This compound is widely used as an internal standard in gas chromatography (GC), particularly for the analysis of FAMEs in various matrices, including biofuels and biological samples. restek.comlcms.czdiva-portal.org By adding a known amount of the deuterated standard to the sample, any variability introduced during sample injection or analysis can be corrected, leading to more accurate and reproducible quantitative results. lcms.cz Its elution time in a GC column is slightly different from its non-deuterated form, an effect known as the chromatographic isotope effect, which can be utilized for selective differentiation. chromatographyonline.comnih.gov

Applications in Research

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. wikipedia.org Stable isotope labeling is a cornerstone of MFA. plos.org While not a primary tracer itself, this compound plays a critical supporting role as an internal standard in the analytical methods used to measure the incorporation of stable isotopes (like ¹³C or ¹⁵N) into various metabolites, including fatty acids.

Lipidomics and Fatty Acid Metabolism Studies

In the field of lipidomics, which involves the comprehensive analysis of lipids, this compound is an essential tool. isotope.com It is used as an internal standard for the accurate quantification of a wide range of fatty acids in complex biological samples such as plasma and tissues. wustl.edu This allows researchers to study the intricate details of fatty acid metabolism, including their synthesis, degradation, and incorporation into more complex lipids under various physiological and pathological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B583141 Methyl heptadecanoate-d33 CAS No. 1219804-81-5

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBIMLTDXKIPR-SRIUXHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746000
Record name Methyl (~2~H_33_)heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-81-5
Record name Methyl (~2~H_33_)heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Isotopic Purity Characterization of Methyl Heptadecanoate D33

The synthesis of deuterated fatty acid methyl esters like Methyl heptadecanoate-d33 involves specialized chemical strategies to achieve high levels of deuterium (B1214612) incorporation and chemical purity.

Strategies for Convergent Synthesis of Deuterium-Labeled Fatty Acid Methyl Esters

Convergent synthesis is a strategic approach that involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final stages. This method is particularly advantageous for complex molecules like deuterated lipids. nih.govnih.gov For the synthesis of long-chain deuterated fatty acids, this can involve coupling a deuterated alkyl fragment with a fragment containing the carboxylic acid precursor. nih.gov

A common method for preparing deuterated fatty acid methyl esters is the esterification of the corresponding deuterated fatty acid with methanol (B129727), often under acidic conditions. The precursor, perdeuterated heptadecanoic acid, can be synthesized through methods like H/D exchange on the non-deuterated fatty acid using D₂O as the deuterium source and a metal catalyst, such as platinum on carbon, under hydrothermal conditions. europa.eu This process may require multiple cycles to achieve high isotopic enrichment. europa.eu

An alternative synthetic route involves the coupling of chemically modified, shorter-chain polyunsaturated fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation. nih.govresearchgate.net This allows for the specific placement of deuterium atoms within the fatty acid chain. nih.govresearchgate.net

Deuterium Incorporation Techniques in Fatty Acid Synthesis

The incorporation of deuterium into fatty acids can be achieved through various techniques. One of the most direct methods is the catalytic H/D exchange, where hydrogen atoms on the fatty acid carbon chain are replaced with deuterium from a deuterium source like heavy water (D₂O). europa.eu This method is effective for producing perdeuterated (fully deuterated) saturated fatty acids. europa.eu

In biological systems, deuterium from deuterated water can be incorporated into newly synthesized fatty acids. nih.govnih.gov This process, known as de novo lipogenesis, utilizes deuterated substrates like acetyl-CoA and NADPH. researchgate.net While this is a common method for studying fatty acid metabolism, chemical synthesis offers greater control for producing specific, highly pure deuterated standards. researchgate.net

For unsaturated fatty acids, direct deuteration can be challenging. europa.eu Therefore, more complex multi-step syntheses are often required. nih.goveuropa.eu These can involve the use of deuterated building blocks and specific chemical reactions to introduce deuterium at desired positions. nih.govmpg.de

Enzyme-Assisted Synthesis Approaches for High-Purity Deuterated Lipids

Enzymatic methods offer a high degree of specificity and can be used to synthesize deuterated lipids with high purity under mild reaction conditions. acs.org Lipases are commonly employed for esterification and transesterification reactions. europa.euacs.org For instance, a lipase (B570770) can catalyze the reaction between a deuterated fatty acid and a glycerol (B35011) backbone to produce a deuterated triglyceride, or with methanol to form a fatty acid methyl ester.

A chemoenzymatic approach, which combines the benefits of chemical and enzymatic synthesis, can be particularly effective. researchgate.netacs.org This strategy might involve the chemical synthesis of a deuterated fatty acid, which is then enzymatically incorporated into a more complex lipid, such as a phospholipid. europa.euacs.org This allows for the production of highly pure, mixed-acyl lipids with specific deuterated chains. acs.org

Analytical Validation of Isotopic Purity and Chemical Assay

To ensure the quality of this compound as an analytical standard, rigorous analytical validation is necessary to confirm both its isotopic and chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Atom Percent Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds. ansto.gov.au Specifically, ²H-NMR (deuterium NMR) is used to confirm the positions and extent of deuterium incorporation. sigmaaldrich.com The chemical shifts in a ²H-NMR spectrum are very similar to those in a ¹H-NMR spectrum for the same molecule, which aids in spectral interpretation. sigmaaldrich.com For highly deuterated compounds, where residual proton signals in ¹H-NMR are weak, ²H-NMR is an essential technique for verification and enrichment determination. sigmaaldrich.com The isotopic purity is often expressed as atom percent D, with typical values for high-quality standards being ≥97.5%. sigmaaldrich.com

Table 1: Example of NMR Data for a Deuterated Compound
Analytical TechniqueParameterTypical SpecificationReference
²H-NMRIsotopic Purity≥97.5 atom % D sigmaaldrich.com
¹H-NMRStructure ConfirmationConsistent with structure medchemexpress.com

Gas Chromatography (GC) for Chemical Purity Assessment

Gas Chromatography (GC) is the primary method for assessing the chemical purity of volatile compounds like fatty acid methyl esters. medchemexpress.com A GC analysis separates the components of a sample, and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. diva-portal.orgnih.gov For this compound, GC analysis confirms the absence of non-deuterated contaminants and other impurities. The chemical purity is typically expected to be high, for instance, ≥97.5%. sigmaaldrich.com

When coupled with a mass spectrometer (GC-MS), this technique can also provide information about the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its fragments. nih.gov

Table 2: Example of GC Data for this compound
Analytical TechniqueParameterTypical SpecificationReference
Gas Chromatography (GC)Chemical Purity≥97.5% sigmaaldrich.com
Gas Chromatography (GC)Chemical Purity99.04% medchemexpress.com

Considerations for Large-Scale Production and Custom Synthesis for Research Applications

The production of deuterated compounds like this compound can be scaled up to meet the demands of various research applications. Large-scale synthesis may require specialized equipment, such as large-volume reactors for H/D exchange reactions. ansto.gov.auresearchgate.net The development of efficient and cost-effective synthetic methods is crucial for industrial-scale production. researchgate.net

Many companies and facilities offer custom synthesis of stable-labeled compounds, including deuterated molecules. ansto.gov.aumoravek.comzeochem.com These services can provide researchers with specific deuterated compounds that are not commercially available. The process typically involves developing a synthetic pathway, synthesis, purification (e.g., by HPLC), and thorough analysis of the final product, often accompanied by a Certificate of Analysis. ansto.gov.aumoravek.com This ensures that the custom-synthesized compound meets the specific requirements of the research project. moravek.com

Advanced Analytical Applications of Methyl Heptadecanoate D33 in Quantitative Biochemical Analysis

Role as an Internal Standard in Mass Spectrometry-Based Lipid Analysis

In mass spectrometry, an internal standard is essential for accurate quantification, as it helps to correct for variations during sample preparation and analysis. nih.gov Deuterated compounds, such as Methyl heptadecanoate-d33, are considered the gold standard for internal standards because they share similar chemical and physical properties with their non-deuterated counterparts, but are distinguishable by their mass. nih.govtexilajournal.com

Quantification of Fatty Acid Methyl Esters (FAMEs) in Complex Biological Matrices

This compound is frequently used as an internal standard for the quantification of fatty acid methyl esters (FAMEs) in various biological samples. mdpi.comlcms.czhelsinki.fi FAMEs are derivatives of fatty acids that are commonly analyzed to determine the fatty acid profile of a sample. nih.govchemsrc.com The addition of a known amount of this compound to a sample allows for the accurate determination of the concentrations of other FAMEs by comparing their peak areas to that of the internal standard. lcms.cznih.gov This is particularly important in complex matrices like blood, plasma, and tissues, where other components can interfere with the analysis. mdpi.comlipidmaps.org

A study on the quantification of 32 lipid fatty acids in human serum utilized this compound as a single internal standard in their traditional gas chromatography-mass spectrometry (GC-MS) protocol. mdpi.comnih.gov Another application involves the analysis of FAMEs in jet fuel, where this compound is added to calibration standards to ensure accurate quantification. lcms.czrestek.com

Minimizing Matrix Effects and Instrument Bias in GC-MS Quantification

Matrix effects, which are the suppression or enhancement of ionization of an analyte by other components in the sample, are a significant challenge in mass spectrometry. nih.govclearsynth.com Instrument bias, or drift in instrument performance over time, can also affect the accuracy of quantification. nih.govscribd.com The use of a deuterated internal standard like this compound helps to minimize these issues. mdpi.comresearchgate.net Because the internal standard and the analytes of interest behave similarly during extraction, derivatization, and chromatographic separation, any variations will affect both equally, allowing for reliable correction. nih.govtexilajournal.com

Research has shown that using deuterated standards can improve quantification accuracy by 15–20% compared to non-deuterated standards by reducing matrix effects. In a validated GC-MS method for quantifying lipid fatty acids, isotope-coded derivatization was used to create internal standards to minimize both matrix effects and instrument bias. mdpi.comresearchgate.net

Application in Gas Chromatography-Mass Spectrometry (GC-MS) and GCxGC-TOFMS

This compound is widely employed in both traditional GC-MS and the more advanced comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). mdpi.comhelsinki.firesearchgate.net GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, while GCxGC-TOFMS provides even greater separation power and sensitivity, which is particularly useful for analyzing complex mixtures like lipid extracts. helsinki.figcms.cz

In GC-MS analysis of FAMEs, this compound serves as an internal standard to ensure accurate quantification. mdpi.comlcms.cz In a study characterizing plasma-derived extracellular vesicles, this compound was used as an internal standard in the GCxGC-TOFMS analysis of esterified and non-esterified fatty acid methyl esters. helsinki.fi

Development and Validation of Analytical Methodologies for Lipid Quantification

The development and validation of robust and reliable analytical methods are crucial for accurate lipid quantification. mdpi.comclearsynth.comresearchgate.net this compound plays a key role in this process by serving as a benchmark for method performance. mdpi.comnih.govresearchgate.net During method validation, parameters such as accuracy, precision, linearity, and limits of detection and quantification are assessed, and the use of a deuterated internal standard helps to ensure the reliability of these measurements. nih.govclearsynth.commdpi.com

For instance, a validated GC-MS method for the quantification of 32 lipid fatty acids in human serum used this compound in one of its calibration methods. mdpi.comnih.gov The validation was performed according to FDA guidelines, demonstrating the suitability of the method for its intended purpose. mdpi.comresearchgate.net Another study focused on developing a methodology for determining bovine tallow (B1178427) methyl esters content using GC-FID, highlighting the importance of validated analytical methods. moleculardepot.com

Enhancing Sensitivity and Accuracy in Mass Spectrometry Analyses through Deuteration

The incorporation of deuterium (B1214612) atoms into a molecule, a process known as deuteration, significantly enhances the sensitivity and accuracy of mass spectrometry analyses. scbt.comacs.org Deuterated standards, like this compound, are heavier than their non-deuterated counterparts, resulting in a distinct mass shift in the mass spectrum. scbt.com This mass difference allows for clear differentiation between the internal standard and the analyte, even at low concentrations, thereby increasing the sensitivity of the measurement. acs.orgoup.com

Furthermore, because deuterated standards co-elute with the analytes, they effectively compensate for variations in signal intensity caused by ion suppression or enhancement, leading to more accurate quantification. texilajournal.com The use of deuterated standards is a well-established strategy to improve the precision and reliability of quantitative mass spectrometry. clearsynth.comresearchgate.net

Application in Qualitative and Quantitative Determination of Metabolites

Beyond lipid analysis, this compound and other deuterated compounds are valuable tools in the broader field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems. nih.govsigmaaldrich.cn In both targeted and untargeted metabolomics studies, deuterated internal standards are used for the qualitative and quantitative determination of a wide range of metabolites. sigmaaldrich.cnuniversiteitleiden.nl

In qualitative analysis, the known retention time and mass spectrum of the deuterated standard can help to confirm the identity of related metabolites in a sample. For quantitative analysis, the internal standard allows for the accurate measurement of metabolite concentrations, which is crucial for understanding metabolic pathways and identifying biomarkers for diseases. scbt.comnih.gov The use of a cocktail of deuterated internal standards with structures analogous to the analytes is beneficial for comprehensive metabolite profiling. universiteitleiden.nl

Methyl Heptadecanoate D33 in Lipidomics Research

Elucidation of Lipid Metabolism and Fatty Acid Fluxes using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to study the dynamics of lipid metabolism. By introducing a labeled compound into a biological system, researchers can track its movement and transformation through various metabolic pathways. nih.govnih.gov Methyl heptadecanoate-d33, with its 33 deuterium (B1214612) atoms, serves as an excellent tracer for investigating fatty acid metabolism. medchemexpress.comlarodan.com

Tracking Metabolic Fate of Labeled Precursors in Biological Systems

The core principle of stable isotope tracing involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. nih.gov When this compound is introduced into a biological system, it can be tracked as it is incorporated into more complex lipids. moleculardepot.comnih.gov This allows researchers to follow the metabolic fate of the heptadecanoate backbone. moleculardepot.com The mass shift caused by the deuterium atoms enables its detection and differentiation from endogenous, unlabeled lipids using techniques like mass spectrometry. nih.gov This method provides insights into how exogenous fatty acids are utilized and transformed within cells and organisms.

Distinguishing Metabolically Derived Lipids from Experimental Noise

A significant challenge in lipidomics is the vast structural diversity of lipids, which can lead to complex mass spectra and difficulty in distinguishing true metabolites from background noise. nih.gov The use of isotopically labeled compounds like this compound helps to overcome this challenge. nih.gov When a labeled precursor is metabolized, the resulting lipid products will also carry the isotopic label, creating a distinct mass signature. nih.gov This signature allows for the confident identification of metabolically derived lipids against the complex background of the lipidome.

Quantifying Lipid Turnover Rates and Pathway Activities

Stable isotope tracing with compounds like this compound enables the quantification of lipid turnover, which is the rate at which lipids are synthesized and degraded. uni-due.de By monitoring the rate of incorporation of the labeled fatty acid into different lipid classes over time, researchers can calculate the flux through various metabolic pathways. nih.govnih.gov This quantitative data is crucial for understanding how metabolic pathway activities change in different physiological or pathological states. nih.gov For instance, studies have used stable isotopes to measure the rate of appearance of fatty acids in plasma, providing insights into adipose tissue lipolysis. nih.gov

Application in Lipid Profiling and Targeted Lipidomics

This compound is widely used as an internal standard in lipid profiling and targeted lipidomics. larodan.comresearchgate.net In these applications, a known amount of the deuterated standard is added to a biological sample before lipid extraction and analysis. ethz.ch Because the internal standard has very similar chemical and physical properties to the endogenous lipids being measured, it can be used to correct for variations in sample preparation and instrument response. This improves the accuracy and precision of lipid quantification. Targeted lipidomics focuses on the analysis of specific, selected groups of lipids, and the use of appropriate internal standards like this compound is critical for obtaining reliable quantitative data. uni-due.de

Investigation of Fatty Acid Derivatization and Transesterification Processes

The analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs). nih.gov Transesterification is a common method used to prepare FAMEs from complex lipids. nih.gov this compound can be used as an internal standard in these processes to monitor and quantify the efficiency of the derivatization and transesterification reactions. nih.govd-nb.info For example, in a study validating a GC-MS method for quantifying lipid fatty acids, this compound was used as a single internal standard. nih.gov This ensures that any variability in the sample preparation process is accounted for, leading to more accurate quantification of the fatty acids of interest.

Studies on Specific Lipid Classes (e.g., Phospholipids (B1166683), Neutral Lipids) using Deuterated Standards

Deuterated standards, including this compound, are invaluable for studying specific classes of lipids such as phospholipids and neutral lipids. researchgate.net When analyzing complex mixtures of lipids, the unique mass of the deuterated standard allows for its clear identification and quantification, even when it co-elutes with other lipid species. uni-due.de This is particularly important in targeted lipidomics, where the goal is to accurately measure the levels of specific lipid molecules within a class. For instance, in studies of phospholipid metabolism, a deuterated standard can be used to quantify changes in the abundance of different phospholipid species in response to a particular stimulus or in a disease state. researchgate.net

Methyl Heptadecanoate D33 in Metabolomics Research

Tracing Metabolic Pathways and Networks with Stable Isotope-Labeled Compounds

Stable isotope-labeled compounds are fundamental tools for tracing the intricate pathways and networks of metabolism. The core principle involves introducing a molecule containing a heavy, non-radioactive isotope (like deuterium (B1214612), ¹³C, or ¹⁵N) into a biological system. scribd.com As the organism or cell metabolizes this labeled compound, the heavy isotope is incorporated into various downstream metabolites. By using techniques like mass spectrometry to detect these "heavy" metabolites, researchers can map the flow of atoms through a metabolic pathway, identifying precursor-product relationships and uncovering novel biochemical transformations.

While Methyl heptadecanoate-d33's primary role is often as a quantification standard, the underlying principle of isotopic labeling allows for its conceptual use in tracing studies. mdpi.com For instance, introducing a deuterated fatty acid into a system and tracking the appearance of the deuterium label in other lipid species can reveal the dynamics of fatty acid elongation, desaturation, and incorporation into more complex lipids like triglycerides or phospholipids (B1166683). This approach provides a detailed, dynamic view of lipid networks that is not achievable through the measurement of static metabolite concentrations alone.

Metabolic Flux Analysis (MFA) and Pathway Regulation Studies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. It provides a snapshot of the activity of cellular pathways under specific conditions. Stable isotope labeling is central to MFA. By providing cells with a labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, researchers can measure the rate at which the label is incorporated into downstream metabolites, thereby calculating the flux through the pathway. researchgate.net

This compound plays a critical supporting role in these studies as an internal standard. mdpi.comwustl.edubiorxiv.org Accurate flux calculations depend on the precise measurement of the concentrations of various metabolites. In studies of fatty acid metabolism, accurately quantifying the pool sizes of different fatty acids is essential. For example, in studies investigating fatty acid synthase (FASN) activity, this compound is added to cell or plasma extracts to enable the exact quantification of fatty acids like myristic acid and palmitic acid. mdpi.comwustl.edu By accurately measuring how the levels of these fatty acids change in response to genetic or pharmacological inhibition of FASN, researchers can understand how this key enzyme regulates the flow of metabolites through the lipogenesis pathway. wustl.edu This combination of a tracer to follow the path and a standard to quantify the products allows for a comprehensive analysis of pathway regulation.

Applications in Clinical Metabolomics and Biomarker Discovery

Clinical metabolomics aims to identify biomarkers for disease detection, prognosis, and monitoring by analyzing the profiles of small molecules in biological samples like blood or tissue. mdpi.comnih.gov The complexity of these samples and the analytical process requires the use of internal standards to ensure that measurements are accurate and reproducible. mdpi.com

This compound is widely employed as an internal standard in clinical lipidomics for the quantification of fatty acids. mdpi.comwustl.edu Since it is chemically identical to naturally occurring fatty acid methyl esters but isotopically distinct, it behaves similarly during sample extraction and analysis but does not overlap with the signal from endogenous compounds. mdpi.com

Key Research Findings:

Cancer Research: In studies of acute myeloid leukemia (AML), this compound was used as part of an internal standard mixture to determine the fatty acid composition of cell extracts. mdpi.com This allowed researchers to confirm that knocking down the fatty acid synthase (FASN) gene led to a significant reduction in the levels of myristic and palmitic acids, providing insight into the metabolic dependencies of these cancer cells. mdpi.com

Inherited Metabolic Disorders: The compound was used to analyze plasma from a patient with a rare, hypofunctional variant of the FASN enzyme. wustl.edu The use of the internal standard enabled the finding that low FASN activity led to a dramatic increase in the proportion of polyunsaturated fatty acids (PUFAs) in plasma lipids, demonstrating a key link between endogenous fatty acid production and the use of dietary fats. wustl.edu

Method Validation: A validated gas chromatography-mass spectrometry (GC-MS) method for quantifying 32 different fatty acids in biological samples relies on this compound as the sole internal standard, highlighting its reliability and importance in generating high-quality, reproducible data for clinical research. mdpi.com

Studying Cellular Metabolism in Various Biological Systems

The utility of this compound as a quantification standard extends across a wide range of biological systems, from human cell lines to animal models, enabling detailed investigations of cellular metabolism.

Biological SystemResearch FocusRole of this compoundResearch Outcome
Human AML Cell Lines (Kasumi-1) Investigating the role of fatty acid synthase (FASN) in cancer cell signaling. mdpi.comInternal standard for GC-MS quantification of fatty acid methyl esters. mdpi.comConfirmed that FASN knockdown reduces myristic and palmitic acid levels, impacting cellular signaling pathways. mdpi.com
Murine Brown Adipose Tissue (BAT) Understanding the dynamics of adipocyte populations in response to cold exposure. biorxiv.orgComponent of an internal standard mix for quantifying fatty acid composition in tissue extracts. biorxiv.orgHelped characterize the distinct lipid profiles of different adipocyte subtypes during thermogenesis. biorxiv.org
Human Plasma (Patient with FASN variant) Exploring the link between de novo lipogenesis and dietary fatty acid incorporation. wustl.eduInternal standard for analyzing fatty acid composition in plasma. wustl.eduShowed that reduced FASN activity leads to increased incorporation of dietary polyunsaturated fatty acids into plasma lipids. wustl.edu

These studies demonstrate how the precise quantification afforded by this compound allows scientists to connect genetic traits (like FASN mutations) and environmental stimuli (like cold exposure) to specific changes in cellular lipid metabolism. mdpi.comwustl.edubiorxiv.org This enhances the understanding of fundamental biological processes and their dysregulation in disease.

Mechanistic Studies and Tracer Applications of Methyl Heptadecanoate D33

Investigation of Chemical Reactions and Reaction Mechanisms

The primary application of Methyl heptadecanoate-d33 in the study of chemical reactions is as an internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). mdpi.com Its utility is prominent in analytical methods that require a chemical derivatization step, such as the transesterification of lipids to fatty acid methyl esters (FAMEs) for analysis. mdpi.commdpi.com In these procedures, this compound is added to a sample in a known quantity before processing. Because it behaves chemically like its non-deuterated analog, it experiences similar effects during the reaction (e.g., esterification, extraction), but its heavy isotopic signature allows it to be distinguished and quantified separately by mass spectrometry. This allows for the correction of analyte loss or variation during sample preparation, ensuring accurate quantification of other fatty acids in the mixture. mdpi.com

While not typically the subject of mechanistic studies itself, its use facilitates the investigation of reaction mechanisms in other molecules. For instance, detailed kinetic mechanisms have been developed for the oxidation of similar compounds like methyl decanoate, which serves as a surrogate for biodiesel fuel. osti.gov These complex models, which include numerous elementary reactions and reaction classes, provide a framework for understanding the oxidation of long-chain fatty acid esters. osti.gov The principles derived from such studies are applicable to understanding the general reactivity of saturated fatty acid esters, including deuterated variants.

The presence of deuterium (B1214612) atoms in place of hydrogen atoms can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. princeton.edu This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. While this effect can be a point of consideration, in its role as an internal standard for mass spectrometry-based quantification, the KIE does not typically interfere with the final measurement, which relies on the mass difference rather than reaction rate. However, understanding the KIE is crucial when interpreting metabolic studies where reaction rates are the focus.

Table 1: Application of this compound in Analytical Reaction Procedures
Analytical ProcedureRole of this compoundKey Research FindingReference(s)
Quantification of FAMEs Internal StandardEnables accurate quantification of 32 different lipid fatty acids from a small serum sample (5 µL) by correcting for variations in the base-catalyzed transmethylation process. mdpi.commdpi.com
Lipidomics Analysis Internal StandardUsed in a mix with other standards to quantify fatty acids in plasma and liver extracts, helping to trace the effects of metabolic inhibitors. wustl.edu
Analysis of Extracellular Vesicles Internal StandardAdded to reconstituted samples after esterification to quantify fatty acid methyl esters in different subpopulations of extracellular vesicles. helsinki.fi

Studies on Isotopic Fractionation in Biochemical Processes

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance, which can lead to variations in the isotopic ratios of molecules. In biochemical processes, enzymatic reactions can discriminate against heavier isotopes, leading to products that are depleted or enriched in a particular isotope relative to the substrate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. princeton.eduacs.org

Deuterium-labeled compounds are instrumental in these studies. The substitution of hydrogen with deuterium can result in significant KIEs, particularly in reactions where a C-H bond is cleaved in the rate-determining step. acs.org Studies on the enzymatic oxygenation of polyunsaturated fatty acids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have utilized deuterated fatty acids to probe reaction mechanisms. These investigations revealed unexpectedly large deuterium isotope effects, suggesting that the abstraction of a hydrogen atom is a critical, rate-limiting step and that deuteration can significantly slow down the production of eicosanoids. acs.org

While this compound is a saturated fatty acid and thus not a direct substrate for enzymes like LOX and COX, it is an essential tool in the analysis of these processes. It is frequently used as an internal standard to accurately quantify the native and deuterated fatty acids and their metabolites in complex biological samples. mdpi.com Furthermore, studies using deuterated water (D₂O) as a tracer have investigated hydrogen isotope fractionation in the fatty acids of various organisms, such as freshwater algae and monarch butterflies. tandfonline.comfrontiersin.org These studies measure the incorporation of deuterium from the environment into newly synthesized lipids, providing insights into metabolic pathways and the organism's ecology. In such analyses, deuterated standards like this compound are crucial for creating accurate calibration curves and ensuring precise quantification of the measured isotopic ratios. uni-due.de

Table 2: Research on Isotopic Fractionation in Lipids
Research AreaOrganism/SystemKey FindingsRole of Deuterated StandardsReference(s)
Enzymatic Oxygenation Macrophage cell lineLarge kinetic isotope effects observed with deuterated arachidonic acid, dramatically reducing eicosanoid production.Essential for quantifying substrates and products to determine the KIE. acs.org
Lipid Biosynthesis Freshwater algaeHydrogen isotope fractionation during fatty acid synthesis varies significantly among different algal taxa and fatty acids.Used as a tracer (D₂O) and for analytical calibration. tandfonline.com
Metabolic Fueling Monarch butterfliesIsotopic composition of fatty acids reflects dietary sources and subsequent metabolic fractionation, with essential fatty acids tracing geographic origin.Used to quantify fatty acids and assess isotopic fractionation between lipid classes. frontiersin.org
Fatty Acid Metabolism Human studiesDeuterium labeling reveals metabolic differences between fatty acid isomers and provides insights into absorption and desaturation.Dual-labeled deuterated fatty acids used as tracers. researchgate.netjst.go.jp

Elucidation of Carbon and Hydrogen Flow in Metabolic Networks

Stable isotope tracers are indispensable for mapping metabolic pathways and quantifying the flow of atoms through metabolic networks, a field known as metabolic flux analysis. mdpi.comnih.gov Deuterium-labeled compounds, including this compound, play a significant role in tracing the fate of fatty acids in biological systems. wustl.edunih.gov

This compound is primarily used as an internal standard for the accurate quantification of other fatty acids that have been labeled with isotopes (e.g., ¹³C or ²H) to trace their metabolic journey. wustl.edu For example, in studies investigating de novo lipogenesis (the synthesis of fatty acids), researchers may provide organisms with ¹³C-labeled glucose or glutamine. By measuring the incorporation of ¹³C into various fatty acids, they can determine the rate of synthesis and the contribution of different precursors. The addition of this compound during the analytical process allows for precise measurement of the concentrations of these newly synthesized, ¹³C-labeled fatty acids. researchgate.net

Similarly, studies have used deuterated water (D₂O) to trace the flow of hydrogen into newly synthesized fats. nih.gov Research has shown that D₂O labels fatty acids primarily through the hydrogen carrier NADPH, which is used in fatty acid synthesis. Understanding this labeling route allows for the accurate interpretation of deuterium tracing studies to quantify fat biosynthesis in vivo. nih.gov

Direct tracing with deuterated fatty acids is also a common technique. By feeding subjects deuterated fatty acid isomers, researchers can simultaneously compare the metabolism of two different fatty acids. researchgate.net These studies have been crucial in understanding how dietary fatty acids are absorbed, incorporated into different lipid pools like plasma triglycerides and phospholipids (B1166683), and ultimately utilized or stored. researchgate.netjst.go.jp In all such experiments, the robust analytical quantification afforded by using an internal standard like this compound is paramount to obtaining reliable data on metabolic flow. wustl.eduhelsinki.fi

Table 3: Use of this compound in Metabolic Flow Studies
Study FocusLabeled Tracer(s) UsedRole of this compoundKey InsightReference(s)
Fatty Acid Synthesis and Use Radioactively labeled oleate/DHAInternal Standard (in a mix)Inhibition of the FASN enzyme increases the uptake and incorporation of dietary polyunsaturated fatty acids into triglycerides. wustl.edu
Fatty Acid Metabolism in AML [U-¹³C]glucose, [U-¹³C]glutamineNot explicitly used, but representative of the required internal standards for lipidomics.Acute Myeloid Leukemia cells show enhanced fatty acid and lipid metabolism. researchgate.net
Deuterium Tracing of Fat Synthesis Deuterated water (D₂O)Not a tracer, but a necessary standard for quantifying the resulting deuterated fatty acids.D₂O labels fatty acids primarily via NADPH, enabling accurate calculation of fatty acid synthesis rates from deuterium incorporation. nih.gov
Lipid Metabolism in Brown Adipose Tissue N/A (fatty acid composition analysis)Internal Standard (in a mix)Acute cold exposure transiently depletes a specific lipogenic adipocyte population in brown adipose tissue. nih.gov

Development of Multi-Tracer Approaches for Complex Biological Systems

To unravel the complexity of metabolic regulation, researchers are increasingly developing multi-tracer approaches that allow for the simultaneous investigation of several metabolic pathways. nih.gov These methods often involve administering a cocktail of stable isotope-labeled compounds, each designed to trace a specific metabolic route. This compound is a key component in the analytical methods that underpin these sophisticated biological studies. wustl.edu

A common strategy is to use a mixture of internal standards to improve quantification accuracy across a range of different analytes. For instance, a standard mix containing this compound, heptadecanoic acid, and tetradecanoate-d27 has been used in lipidomic analyses. wustl.edu This approach ensures that fatty acids of varying chain lengths and saturation levels can be quantified with high precision. Another advanced method involves using a mixture of 32 different free fatty acid standards that are chemically derivatized with a trideuterated reagent, creating an isotope-coded internal standard pair for each analyte, while this compound was used as a single internal standard for comparison. mdpi.commdpi.com

Dual-labeling techniques have also been developed to directly compare the metabolic fates of two different molecules in the same biological system. One pioneering study fed a human subject triglycerides containing two different deuterated fatty acid isomers (elaidate-d₂ and oleate-d₄). This allowed for the direct comparison of their rates of incorporation and removal from various lipid fractions in the blood. researchgate.net

More recent studies combine tracers for different macronutrient classes. For example, by using ¹³C-labeled glucose or glutamine alongside the analysis of fatty acid profiles, researchers can investigate the interplay between carbohydrate, amino acid, and lipid metabolism. researchgate.netnih.gov These multi-tracer experiments generate large, complex datasets that require robust analytical methods. The use of deuterated internal standards like this compound is fundamental to the success of these approaches, providing the quantitative accuracy needed to build reliable models of complex biological systems. mdpi.comwustl.edu

Emerging Research Frontiers and Future Directions for Methyl Heptadecanoate D33

Integration with Advanced Multi-Omics Approaches

The precise quantification of metabolites is a cornerstone of multi-omics research, and stable isotope-labeled compounds like methyl heptadecanoate-d33 are central to achieving this accuracy. In lipidomics, a field challenged by the vast structural diversity of lipids, isotope labeling helps to differentiate and track specific molecules within a complex biological system. chromatographyonline.com

This compound serves as an ideal internal standard in quantitative mass spectrometry. scioninstruments.com When introduced into a sample at a known concentration, it co-elutes with its non-labeled counterpart, methyl heptadecanoate, but is distinguished by its higher mass-to-charge ratio. scioninstruments.comlgcstandards.com This allows for the correction of variability that can be introduced during sample preparation, extraction, and analysis, thereby improving the accuracy and reliability of the quantification of fatty acids. scioninstruments.comscispace.com

Recent studies have highlighted the power of combining isotope labeling with advanced analytical techniques. For instance, a dual-isotope deuterium (B1214612) labeling method has been developed to trace the metabolic fate of polyunsaturated fatty acids in the context of ferroptosis, a form of cell death linked to various diseases. chromatographyonline.combiorxiv.org This approach, coupled with techniques like hydrophilic interaction–ion mobility–mass spectrometry (HILIC-IM-MS), allows for confident identification of labeled metabolites. biorxiv.org The development of software like D-Tracer further aids in the automated identification of these labeled species. biorxiv.org

Furthermore, untargeted lipidomics studies using deuterium oxide (D2O) administration have demonstrated the ability to reveal the turnover rate of individual lipids in various organs. nih.gov These studies show that deuterium from D2O is incorporated into newly synthesized fatty acids, and by using high-resolution mass spectrometry, researchers can track the level of deuterium incorporation, providing insights into lipid biosynthesis pathways. nih.govresearchgate.net

Table 1: Applications of this compound in Multi-Omics

Research Area Application of this compound Analytical Technique(s) Key Findings
Lipidomics Internal standard for fatty acid quantification. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) Enables accurate measurement of fatty acid concentrations in complex biological samples. scioninstruments.comscispace.comlgcstandards.com
Metabolomics Tracer for studying metabolic pathways. High-Resolution Mass Spectrometry, Isotope Ratio Mass Spectrometry Allows for the tracking of the metabolic fate of fatty acids and understanding of metabolic fluxes. chromatographyonline.comnih.govmdpi.com

| Ferroptosis Research | Component of dual-isotope labeling strategies. | Hydrophilic Interaction–Ion Mobility–Mass Spectrometry (HILIC-IM-MS) | Facilitates the identification and tracking of lipid peroxidation products involved in ferroptosis. chromatographyonline.combiorxiv.org |

Novel Applications in Environmental and Agricultural Sciences

The utility of this compound extends beyond biomedical research into environmental and agricultural sciences, where accurate measurement of fatty acids is crucial for various applications.

In environmental science, fatty acid profiles can serve as biomarkers to understand trophic interactions and food web dynamics. For example, the analysis of polyunsaturated fatty acids (PUFAs) in riparian spiders can reveal the extent of aquatic-terrestrial food web linkages, as certain PUFAs are exclusively produced by aquatic algae. slu.se In such studies, this compound is added as an internal standard to ensure the precise quantification of these fatty acid biomarkers. slu.se

In agriculture, the analysis of fatty acids is important for assessing the quality of food products and for monitoring industrial processes. For instance, the determination of fatty acid methyl esters (FAMEs) is relevant in the food industry and for biodiesel production. d-nb.info this compound is used as an isotope-labeled internal standard in the development of analytical methods, such as headspace solid-phase microextraction (SPME) followed by gas chromatography-tandem mass spectrometry (GC–MS/MS), for the rapid and selective analysis of FAMEs in aqueous samples. d-nb.info

Furthermore, the compound is utilized in the analysis of contaminants in food and agricultural products. For example, it is used as an internal standard in methods to determine the presence of biodiesel FAMEs in aviation jet fuels, a critical quality control measure to prevent fuel contamination. restek.com

Table 2: Environmental and Agricultural Applications of this compound

Application Area Role of this compound Analytical Method Significance
Food Web Ecology Internal standard for PUFA analysis in organisms. Gas Chromatography (GC) Enables accurate assessment of aquatic-terrestrial trophic links by quantifying key fatty acid biomarkers. slu.se
Biodiesel Quality Control Internal standard for FAMEs analysis. Headspace SPME-GC-MS/MS Facilitates monitoring of biodiesel production and quality by providing accurate FAMEs quantification. d-nb.info

| Fuel Contamination Analysis | Internal standard for detecting FAMEs in jet fuel. | Gas Chromatography-Mass Spectrometry (GC-MS) | Ensures aviation safety by enabling precise measurement of biodiesel contamination in jet fuel. restek.com |

Advancements in Deuterium Labeling Strategies for Complex Molecules

The synthesis of deuterated molecules like this compound is part of a broader field of stable isotope labeling, which is continually advancing. While deuterium labeling is a powerful tool, it presents certain challenges. For example, in some chromatographic methods, deuterium-labeled compounds can have slightly different retention times compared to their non-labeled analogs, a phenomenon known as the "isotope effect". scispace.comnih.govwaters.com Additionally, the potential for deuterium exchange in certain solutions can affect the accuracy of labeling. mdpi.com

To overcome these challenges, researchers are developing more sophisticated labeling strategies. Dual-isotope labeling, as mentioned earlier, is one such advancement that enhances the confidence of identifying labeled metabolites. chromatographyonline.combiorxiv.org This method uses a mixture of two different deuterated fatty acids, resulting in a characteristic doublet peak in mass spectra that can be automatically identified. biorxiv.org

Another area of advancement is in understanding the chemical pathways of deuterium incorporation. Research has shown that in vivo, deuterium from D2O primarily labels fatty acids via NADPH, a key cellular reducing agent. researchgate.net This knowledge allows for a more accurate interpretation of deuterium tracing studies in metabolic research.

The choice of the isotopic label is also a key consideration. While deuterium is widely used, 13C-labeled tracers are often preferred in certain applications because they are less prone to exchange and their labels are not lost during processes like fatty acid desaturation. mdpi.com However, the synthesis of highly enriched 13C-labeled compounds can be more complex and expensive.

Development of Reference Materials and Standards for Inter-laboratory Harmonization

The consistency and comparability of analytical results between different laboratories are paramount for scientific progress and regulatory compliance. Certified Reference Materials (CRMs) and standard reference materials (SRMs) play a crucial role in achieving this harmonization. nih.govresearchgate.netiaea.org this compound, as an analytical standard, is a key component in the development and validation of these materials. sigmaaldrich.comnih.gov

CRMs are materials with accurately determined property values that are used to validate analytical methods and calibrate instruments. nih.govresearchgate.netiaea.org In the context of fatty acid analysis, CRMs for various food matrices, such as infant formula and peanut butter, have been developed. researchgate.netnih.gov These materials contain certified values for a range of fatty acids, and their development often involves the use of isotope dilution mass spectrometry with labeled internal standards like this compound to ensure accuracy. nih.gov

Inter-laboratory studies, or "ring trials," are another important aspect of harmonization. These studies assess the level of agreement between laboratories performing the same analysis on a common set of materials. canada.canih.govwho.int The results of such trials can highlight methodological differences and inform the development of standardized protocols. who.intnih.gov The use of common internal standards, including deuterated compounds, is often a key component of these harmonized methods to reduce variability. canada.canih.gov

The National Institute of Standards and Technology (NIST) and other international bodies provide a range of SRMs and CRMs for fatty acid analysis. researchgate.net The availability and proper use of these materials, in conjunction with isotopically labeled internal standards, are essential for ensuring the quality and comparability of fatty acid data across different studies and laboratories. researchgate.netoup.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methyl heptadecanoate
Arachidonic acid
Deuterium oxide
NADPH
13C-labeled tracers
Fatty acid methyl esters (FAMEs)

Q & A

Q. How is methyl heptadecanoate-d33 identified and characterized in analytical chemistry research?

this compound is characterized using its molecular formula (C18H3D33O2, MW 317.68) and CAS number (1219804-81-5). Isotopic purity (>98.50%) is verified via Certificates of Analysis (COA), and structural confirmation employs GC-MS with specific retention times (e.g., 25.066 min in MRM transitions) and precursor-to-product ion ratios (e.g., 317*>219, 317*>171) .

Q. What analytical methodologies are recommended for quantifying this compound in complex matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) or two-dimensional GC (GC×GC-TOFMS) is preferred. Key parameters include:

  • GC×GC-TOFMS : Primary oven temperature gradient (30°C to 285°C), helium carrier gas (1.4 mL/min), and cold injection system (-20°C) .
  • Internal Standardization : Use at 1 ppm final concentration in sample dilutions to ensure precision .

Q. What is the role of this compound as an internal standard in fatty acid methyl ester (FAME) analysis?

It serves as a deuterated internal standard to correct for matrix effects and instrument variability. For example, in GC×GC-TOFMS studies, it is added to samples post-dilution (1:10) to normalize quantification of unsaturated FAMEs like C18:3c9Me .

Q. What are the critical handling and storage protocols for this compound?

  • Solubility : Dissolve in DMSO at 66.67 mg/mL (209.87 mM) with sonication .
  • Storage : Aliquot and store at -20°C (1-month stability) or -80°C (6-month stability) to prevent degradation .

Q. How does deuterium substitution influence the pharmacokinetic properties of this compound compared to its non-deuterated form?

Deuteration reduces metabolic degradation rates by altering C-D bond kinetics, prolonging tracer half-life in pharmacokinetic studies. This is critical for tracking drug metabolites in vivo .

Advanced Research Questions

Q. How can researchers optimize GC-MS parameters to resolve co-eluting FAMEs when using this compound as a tracer?

  • Column Selection : Use polar/non-polar column combinations in GC×GC to separate isomers (e.g., C18:1tMe vs. C18:1cMe).
  • Modulation : Apply 1.8 s modulation periods with 0.4 s hot pulses to enhance peak capacity .

Q. What strategies address contradictory data in deuterated FAME quantification (e.g., isotopic impurity vs. matrix interference)?

  • Purity Validation : Cross-check COA data with independent NMR or LC-MS to confirm isotopic purity .
  • Matrix Spiking : Pre-spike samples with known concentrations of this compound to assess recovery rates .

Q. How does this compound stability vary under extreme pH or temperature conditions in aqueous matrices?

  • Acidic Conditions : Stability decreases in H2SO4-rich environments; use inert solvents like methanol for stock solutions (1 g/L stored at 4°C) .
  • Thermal Stress : Avoid prolonged exposure >37°C during sonication to prevent deuterium loss .

Q. What challenges arise when integrating this compound into multi-analyte FAME profiling methods?

  • Ion Suppression : Mitigate via dilution (1:10) and splitless injection to reduce co-eluting analyte interference .
  • Dynamic Range : Calibrate using a 37-component FAME mix (200–600 mg/L) to match sample complexity .

Q. How is this compound utilized in deuterium tracing for lipid metabolism studies?

  • In Vivo Tracing : Administer via DMSO/PEG300/saline formulations (e.g., 10 mM stock) to track lipid turnover rates in animal models .
  • Data Normalization : Use hexadecyl propanoate as a secondary internal standard for cross-validation .

Q. What are the limitations of this compound compared to other deuterated tracers (e.g., methyl palmitate-d31)?

  • Chain Length Bias : C17:0dMe may underrepresent shorter-chain FAME metabolism; combine with C16:0dMe for comprehensive profiling .

Q. How can cross-contamination between deuterated and non-deuterated FAMEs be minimized during sample preparation?

  • Labware Segregation : Use separate glassware and syringes for deuterated standards.
  • Blank Runs : Inject methanol blanks between samples to detect carryover .

Q. What long-term stability data exist for this compound in biological tissues?

  • Freeze-Thaw Cycles : Limit to ≤3 cycles to maintain >95% integrity; validate via spike-and-recovery assays in liver homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.